4-(Piperidin-3-yl)morpholine is a chemical compound that belongs to the class of morpholines and piperidines, which are cyclic amines commonly used in medicinal chemistry. This compound is characterized by a morpholine ring substituted with a piperidine moiety at the 4-position. Its molecular formula is and it has a molecular weight of approximately 206.71 g/mol. The compound is often encountered in pharmaceutical research due to its potential biological activities and applications in drug development.
4-(Piperidin-3-yl)morpholine can be sourced from various chemical suppliers and is often utilized in research settings for its unique structural properties. It falls under the classification of organic compounds, specifically as an amine due to the presence of nitrogen atoms in its structure. The compound can also be categorized as a heterocyclic compound due to its ring structure that contains both oxygen and nitrogen atoms.
The synthesis of 4-(piperidin-3-yl)morpholine typically involves several key steps:
For example, one method reports a yield of approximately 89% for 4-(piperidin-3-yl)morpholine when using specific conditions including potassium carbonate for pH adjustment and controlled hydrogenation processes .
The molecular structure of 4-(piperidin-3-yl)morpholine features:
The InChI for this compound is InChI=1S/C9H18N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;/h9-10H,1-8H2;1H
, and its canonical SMILES representation is C1CC(CNC1)N2CCOCC2.Cl
.
4-(Piperidin-3-yl)morpholine can participate in various chemical reactions typical for amines and heterocycles:
The mechanism of action for 4-(piperidin-3-yl)morpholine is largely dependent on its application in biological systems. It may interact with various biological targets such as receptors or enzymes due to its structural similarity to other biologically active compounds. For instance, compounds containing morpholine or piperidine structures are known to influence neurotransmitter systems, which may suggest potential uses in neuropharmacology.
The physical properties of 4-(piperidin-3-yl)morpholine include:
Chemical properties include:
Relevant data indicates that the purity of commercially available samples often exceeds 95%.
4-(Piperidin-3-yl)morpholine has several scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4